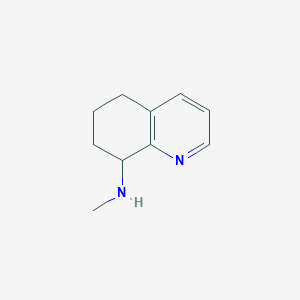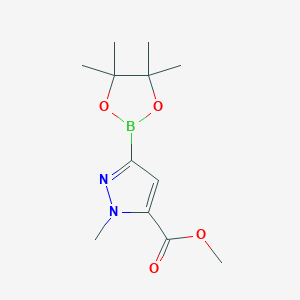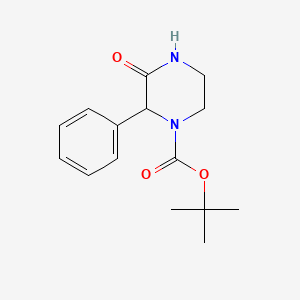
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine
Descripción general
Descripción
“N-methyl-5,6,7,8-tetrahydroquinolin-8-amine” is a heterocyclic compound . It is also known as MTQ. The compound has a molecular weight of 162.23 .
Synthesis Analysis
While specific synthesis methods for “N-methyl-5,6,7,8-tetrahydroquinolin-8-amine” were not found in the search results, related compounds such as 5,6,7,8-tetrahydroisoquinoline have been synthesized through reduction .Molecular Structure Analysis
The InChI code for “N-methyl-5,6,7,8-tetrahydroquinolin-8-amine” is1S/C10H14N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h3,5,7,9,11H,2,4,6H2,1H3 . This indicates the compound has a molecular structure with 10 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms. Physical And Chemical Properties Analysis
“N-methyl-5,6,7,8-tetrahydroquinolin-8-amine” is a liquid at room temperature .Aplicaciones Científicas De Investigación
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine: A Comprehensive Analysis of Scientific Research Applications
Ligand Support for Zinc Complexes: This compound has been used as a neutral ligand support for zinc (II) chloride complexes. The variations of this compound with different substituents have been prepared and employed in the formation of these complexes, which can be crucial in catalysis and material science .
Antiproliferative Activity: Enantiomers of derivatives of this compound have been synthesized and evaluated for their in vitro antiproliferative activity on human tumor cell lines. This suggests potential applications in cancer research and drug development .
Synthesis of Chiral Compounds: The compound serves as a starting material for the synthesis of chiral molecules. These chiral molecules can have significant implications in pharmaceuticals, where the chirality of a drug can affect its efficacy and safety .
Heterocyclic Compound Research: As a heterocyclic compound, it has received attention for its potential applications in various fields such as medicinal chemistry, where heterocycles are prevalent in drug molecules.
Material Science: The structural properties of this compound make it a candidate for research in material science, particularly in the development of new materials with specific desired properties .
Catalysis: Due to its ability to act as a ligand, this compound may find applications in catalysis, potentially improving the efficiency or selectivity of chemical reactions .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds have been identified as potent antagonists of the cxcr4 chemokine receptor , which is expressed on the surface of many cancer cell types .
Mode of Action
It is suggested that similar compounds interact with their targets, such as the cxcr4 chemokine receptor, to inhibit cancer progression via several mechanisms .
Biochemical Pathways
It is known that similar compounds can disrupt cellular survival, resulting in autophagy via the pi3k/akt/mtor signaling pathway .
Result of Action
It is known that similar compounds can affect cell cycle phases and induce mitochondrial membrane depolarization and cellular ros production in certain cells .
Propiedades
IUPAC Name |
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h3,5,7,9,11H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTRMHOUGKPHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)




![2-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1428564.png)

![1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1428567.png)